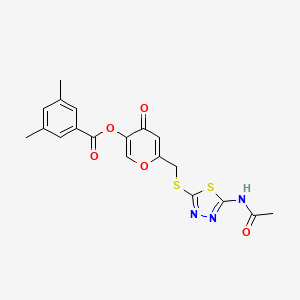

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Description

This compound integrates a 1,3,4-thiadiazole core substituted with an acetamido group at position 5, a thioether-linked methylpyranone moiety, and a 3,5-dimethylbenzoate ester. The acetamido group enhances hydrogen-bonding capacity, while the dimethylbenzoate ester may improve lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-10-4-11(2)6-13(5-10)17(25)27-16-8-26-14(7-15(16)24)9-28-19-22-21-18(29-19)20-12(3)23/h4-8H,9H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARSAGIWTALLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a novel organic molecule characterized by its complex structure that includes a pyran ring, a thiadiazole moiety, and an acetamido group. This unique combination of functional groups suggests potential biological activities that merit investigation.

The molecular formula of the compound is , with a molecular weight of approximately 418.5 g/mol . The presence of various functional groups enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.5 g/mol |

| Structure | Pyran, Thiadiazole, Acetamido |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent coupling reactions to introduce the pyran and benzoate moieties. The detailed synthetic pathway remains a focus of ongoing research to optimize yields and purity.

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of thiadiazole derivatives, which are known for their significant effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Cytotoxicity Evaluation :

-

Mechanism of Action :

- The mechanism by which these compounds exert their cytotoxic effects may involve interference with cellular processes such as apoptosis induction or disruption of cellular signaling pathways related to growth and proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties . The presence of sulfur in the thiadiazole structure contributes to enhanced lipophilicity, which can improve tissue permeability and bioavailability.

Case Studies

Several case studies have documented the biological activity of similar thiadiazole derivatives:

- Study 1 : A derivative with a thiadiazole core exhibited significant antibacterial activity against Gram-positive bacteria.

- Study 2 : Another study reported that hybrid compounds containing thiadiazole and phthalimide moieties demonstrated enhanced anticancer activity due to increased lipophilicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to two synthesized analogues from recent literature:

Key Observations :

- Heterocyclic Linkage : The pyran ring in the target compound may confer different electronic effects compared to the pyridazine in , influencing π-π stacking interactions in biological targets.

Bioactivity and Physicochemical Properties

- Lipophilicity : The 3,5-dimethylbenzoate ester in the target compound likely increases logP compared to ’s hydrophilic triacetylated pyran and ’s polar bis(chloroacetate).

- Thermal Stability : The acetamido and benzoate groups may enhance stability over ’s labile acetoxy moieties.

- Bioactivity Inference: While explicit data for the target compound is unavailable, ’s amino-thiadiazole-pyran derivative showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the target’s acetamido group could improve potency through enhanced target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.